
2-(N'-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrofuran moiety and the quinazolinone core structure contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one with 5-nitro-2-furaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, causing oxidative stress and damage to cellular components. The quinazolinone core may interact with specific enzymes or receptors, inhibiting their activity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another compound with a nitrofuran moiety, known for its antimicrobial activity.
{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Contains a nitrofuran ring and exhibits biological activity.
Uniqueness
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is unique due to its combination of the nitrofuran and quinazolinone structures, which contribute to its diverse biological activities. The presence of both moieties allows it to interact with multiple cellular targets, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C19H13N5O4 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H13N5O4/c25-18-15-8-4-5-9-16(15)21-19(23(18)13-6-2-1-3-7-13)22-20-12-14-10-11-17(28-14)24(26)27/h1-12H,(H,21,22)/b20-12+ |
InChI-Schlüssel |
HEWGEUUTHHTMDV-UDWIEESQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)


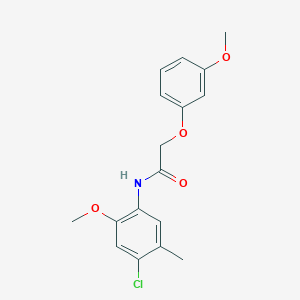
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
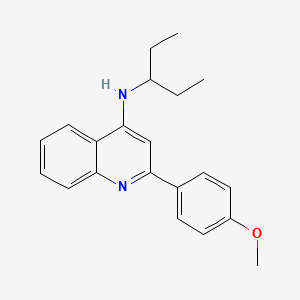
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
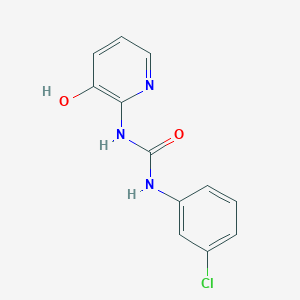
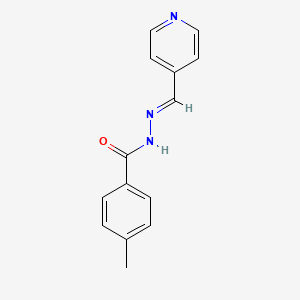
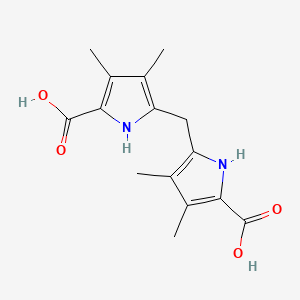
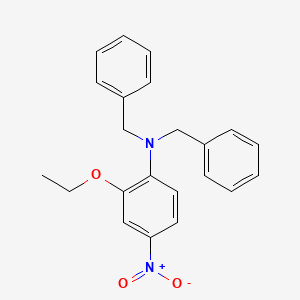
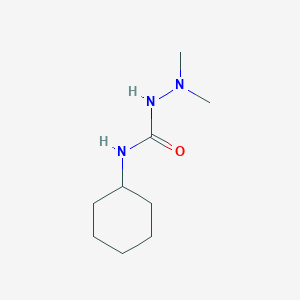
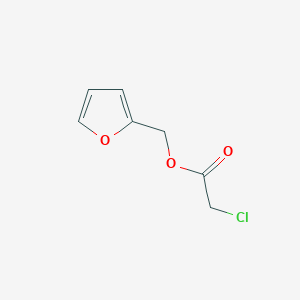
![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
